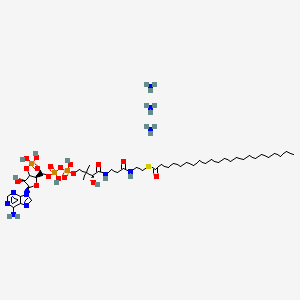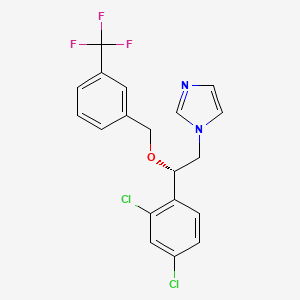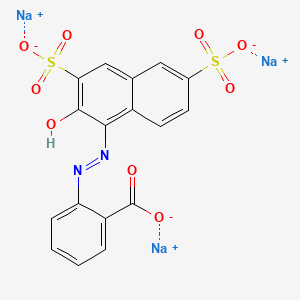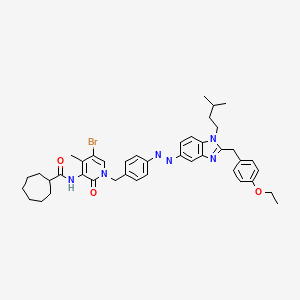
CB2R agonist 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CB2R agonist 2 is a synthetic compound that selectively targets the cannabinoid receptor type 2 (CB2R). This receptor is part of the endocannabinoid system, which plays a crucial role in various physiological processes, including pain modulation, inflammation, and immune response. Unlike cannabinoid receptor type 1 (CB1R), which is primarily found in the central nervous system, CB2R is predominantly expressed in peripheral tissues, especially in immune cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of CB2R agonist 2 typically involves classical medicinal chemistry strategies such as molecular hybridization, scaffold hopping, and bioisosterism. These methods aim to achieve a balance between selectivity, activity, and pharmacokinetic properties . For instance, a common synthetic route might involve the use of pyrazole derivatives, which are known for their high selectivity and potency towards CB2R .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated synthesis platforms and high-throughput screening to identify the most efficient synthetic routes .
Analyse Des Réactions Chimiques
Types of Reactions: CB2R agonist 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure to enhance its selectivity and potency.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products: The major products formed from these reactions are typically more potent and selective CB2R agonists. For example, the oxidation of a pyrazole derivative might yield a more active compound with enhanced binding affinity to CB2R .
Applications De Recherche Scientifique
CB2R agonist 2 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the endocannabinoid system and its role in various physiological processes . In biology, it is used to investigate the immune-modulatory effects of CB2R activation . In medicine, this compound shows promise in treating conditions such as chronic pain, inflammation, and neurodegenerative diseases . In industry, it is used in the development of new therapeutic agents targeting CB2R .
Mécanisme D'action
CB2R agonist 2 exerts its effects by selectively binding to and activating CB2R. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP). This, in turn, activates various downstream signaling pathways, including the 50-AMP-activated protein kinase (AMPK) pathway . The activation of these pathways results in anti-inflammatory, analgesic, and immunomodulatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to CB2R agonist 2 include JWH133, RG7774 (Vicasinabin), and various pyrazole-derived CB2R agonists .
Uniqueness: What sets this compound apart from these similar compounds is its high selectivity and potency towards CB2R, combined with favorable pharmacokinetic properties. This makes it an ideal candidate for preclinical and clinical studies aimed at developing new therapeutic agents targeting CB2R .
Conclusion
This compound is a highly selective and potent compound with a wide range of applications in scientific research and medicine. Its unique properties make it a valuable tool for studying the endocannabinoid system and developing new therapeutic agents targeting CB2R.
Propriétés
Formule moléculaire |
C42H49BrN6O3 |
|---|---|
Poids moléculaire |
765.8 g/mol |
Nom IUPAC |
N-[5-bromo-1-[[4-[[2-[(4-ethoxyphenyl)methyl]-1-(3-methylbutyl)benzimidazol-5-yl]diazenyl]phenyl]methyl]-4-methyl-2-oxopyridin-3-yl]cycloheptanecarboxamide |
InChI |
InChI=1S/C42H49BrN6O3/c1-5-52-35-19-14-30(15-20-35)24-39-44-37-25-34(18-21-38(37)49(39)23-22-28(2)3)47-46-33-16-12-31(13-17-33)26-48-27-36(43)29(4)40(42(48)51)45-41(50)32-10-8-6-7-9-11-32/h12-21,25,27-28,32H,5-11,22-24,26H2,1-4H3,(H,45,50) |
Clé InChI |
XAVAMLLMVGYYLV-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)CC2=NC3=C(N2CCC(C)C)C=CC(=C3)N=NC4=CC=C(C=C4)CN5C=C(C(=C(C5=O)NC(=O)C6CCCCCC6)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


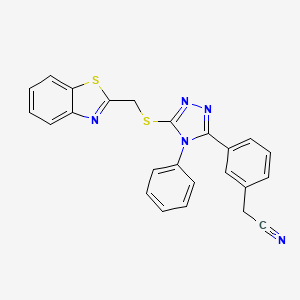
![N-[5-[(5-propan-2-yl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B12377792.png)


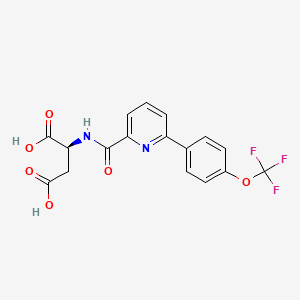

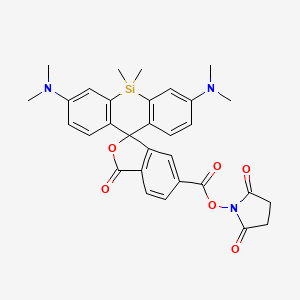

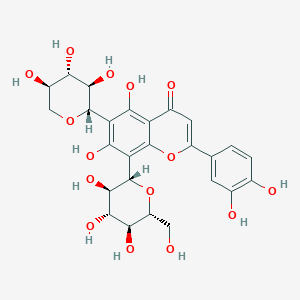
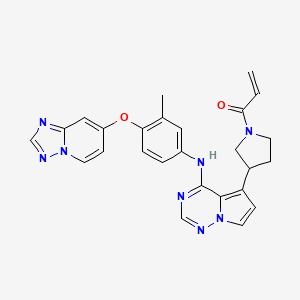
![N-(5-aminopentyl)acetamide;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B12377854.png)
